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A novel small molecule, TH10785, has been demonstrated to significantly enhance the

enzymatic activity of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base

excision repair (BER) pathway. Not only does TH10785 boost the native glycosylase function of

OGG1, but it also uniquely endows the enzyme with a potent β,δ-lyase capability. This dual-

action mechanism distinguishes TH10785 from other known OGG1 modulators and presents a

promising new strategy for therapeutic interventions in diseases associated with oxidative DNA

damage.[1][2][3][4]

TH10785 acts as a molecular catalyst by binding to the active site of OGG1 and interacting

with key amino acid residues, namely phenylalanine-319 and glycine-42.[1][3][5][6] This

interaction facilitates a de novo β,δ-elimination activity, allowing OGG1 to efficiently cleave the

DNA backbone at abasic (AP) sites, which are intermediates in the BER pathway.[1][2] This

induced lyase function is a departure from the canonical BER pathway, which typically relies on

AP endonuclease 1 (APE1) to process AP sites.[4][7] The activity of TH10785 effectively

reroutes the repair process, creating a dependency on polynucleotide kinase phosphatase

(PNKP1) for the completion of DNA repair.[2][3][4]

Comparative Analysis of OGG1 Activity
The enhanced catalytic efficiency of OGG1 in the presence of TH10785 is striking when

compared to its basal activity and its modulation by other cellular partners. The following table

summarizes the key quantitative data available.
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Condition
Fold Increase in

OGG1 Activity

Key Mechanistic

Feature

Downstream Repair

Dependence

OGG1 alone 1x (baseline)

Glycosylase activity

with weak AP lyase

function

APE1[7]

OGG1 + TH10785
10x (glycosylase

activity)[3][4][6]

Induces a novel and

efficient β,δ-lyase

activity[1][2][3][8]

PNKP1[2][3][4]

OGG1 + APEX1

(APE1)

~5x (glycosylase

activity)[9]

APE1 enhances

OGG1 turnover by

displacing it from the

AP site[7]

APE1[7]

Experimental Protocols
OGG1 Activity Assays
DNA Cleavage Assay for Lyase Activity:

This assay is designed to measure the cleavage of an oligonucleotide substrate containing an

8-oxoguanine (8-oxoG) lesion.

Substrate Preparation: A 5'-[32P]-labeled double-stranded DNA oligonucleotide containing a

single 8-oxoG lesion is prepared.

Reaction Mixture: Recombinant human OGG1 is incubated with the DNA substrate in a

reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, and 100

µg/ml BSA).

Initiation of Reaction: The reaction is initiated by the addition of OGG1 and TH10785 (or a

vehicle control).

Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0-60

minutes).
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Termination: The reaction is stopped by the addition of a loading buffer containing formamide

and heating at 95°C for 5 minutes.

Analysis: The reaction products are resolved by denaturing polyacrylamide gel

electrophoresis (PAGE) and visualized by autoradiography. The percentage of cleaved

product is quantified.

Cell-Based Assays for DNA Damage Response (DDR):

These assays assess the cellular response to DNA damage and the efficacy of repair.

Cell Culture: Human cells (e.g., U2OS) are cultured in appropriate media.

Treatment: Cells are treated with an oxidizing agent (e.g., KBrO3) to induce 8-oxoG lesions,

followed by treatment with TH10785 and/or a PNKP1 inhibitor.

Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against

DDR markers such as γH2AX and 53BP1.[2]

Microscopy and Analysis: The formation of nuclear foci for γH2AX and 53BP1 is visualized

and quantified using fluorescence microscopy. An increase in foci indicates an accumulation

of DNA strand breaks.

Visualizing the Mechanism of Action
The following diagrams illustrate the canonical BER pathway and the altered pathway induced

by TH10785.
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Figure 1. The canonical base excision repair pathway initiated by OGG1.
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Figure 2. The altered DNA repair pathway mediated by TH10785-activated OGG1.

Conclusion
TH10785 represents a significant advancement in the modulation of DNA repair pathways. By

converting OGG1 into a potent lyase, it introduces a novel mechanism for the processing of AP

sites that is independent of APE1. This unique mode of action not only enhances the repair of

oxidative DNA damage but also opens up new therapeutic possibilities for diseases where the

modulation of DNA repair is a key strategy. Further research into the long-term cellular

consequences and the in vivo efficacy of TH10785 is warranted to fully explore its therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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